Ceranib-2 is a novel, non-lipid small molecule inhibitor of human ceramidase activity. [] It plays a critical role in regulating the ceramide/sphingosine-1-phosphate (S1P) rheostat. This rheostat is a critical signaling pathway involved in regulating various cellular processes, including apoptosis (programmed cell death) and proliferation. [] By inhibiting ceramidases, enzymes responsible for hydrolyzing ceramide to sphingosine and ultimately increasing S1P, Ceranib-2 tips this balance towards ceramide accumulation. [] This shift has significant implications for various cellular processes, making Ceranib-2 a valuable tool in scientific research, particularly in oncology and virology.
Ceranib-2's primary mechanism of action involves the inhibition of acid ceramidases. [, , , , , , ] Acid ceramidases are enzymes responsible for breaking down ceramide, a sphingolipid known for its role in inducing apoptosis. By inhibiting these enzymes, Ceranib-2 leads to the accumulation of ceramide within cells. [, , , , , , ] This accumulation then triggers a cascade of events, leading to various cellular responses, including:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4